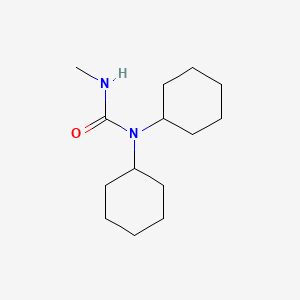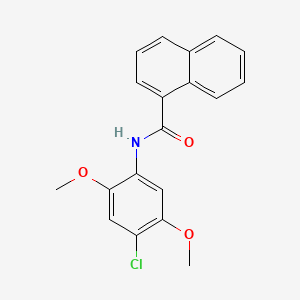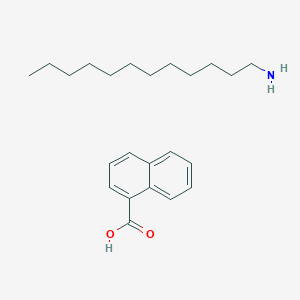
Dimethyl 2,2-bis(4-chlorobenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-bis(4-chlorobenzyl)malonate is an organic compound with the molecular formula C19H18Cl2O4 and a molecular weight of 381.259 g/mol . It is a derivative of malonic acid and contains two 4-chlorobenzyl groups attached to the central carbon atom of the malonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-bis(4-chlorobenzyl)malonate can be synthesized through the alkylation of dimethyl malonate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-bis(4-chlorobenzyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 4-chlorobenzyl groups can be replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding malonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted malonates.
Hydrolysis: The major products are malonic acid derivatives.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2,2-bis(4-chlorobenzyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2,2-bis(4-chlorobenzyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form a carbanion, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2-bis(4-chlorobenzyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 2,2-bis(3,4-dichlorobenzyl)malonate: Contains additional chlorine atoms on the benzyl groups.
Diethyl 2,2-bis(4-nitrobenzyl)malonate: Contains nitro groups on the benzyl rings.
Uniqueness
Dimethyl 2,2-bis(4-chlorobenzyl)malonate is unique due to its specific substitution pattern and the presence of 4-chlorobenzyl groups. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
2172-48-7 |
|---|---|
Molecular Formula |
C19H18Cl2O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
dimethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C19H18Cl2O4/c1-24-17(22)19(18(23)25-2,11-13-3-7-15(20)8-4-13)12-14-5-9-16(21)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
LLTMIVXRKDOVEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorobenzyl)oxy]pyridine](/img/structure/B11943788.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)





![N-phenyl-4-[(4-propan-2-ylphenyl)methylideneamino]aniline](/img/structure/B11943821.png)




![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)
